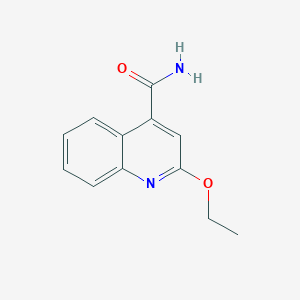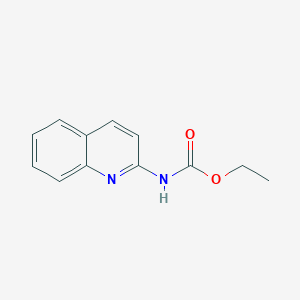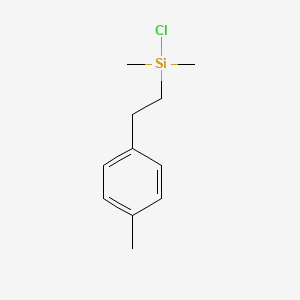![molecular formula C13H21NSi B11887327 Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]- CAS No. 110561-51-8](/img/structure/B11887327.png)
Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a tetrahydroisoquinoline core with a trimethylsilyl group attached to a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a trimethylsilylating agent. One common method is the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the product can be achieved through standard techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.
科学的研究の応用
2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: Another compound with a trimethylsilyl group, used in similar synthetic applications.
Trimethylsilylacetylene: Used in Sonogashira couplings as a protected alkyne.
Trimethylsilyl chloride: A common trimethylsilylating agent used in organic synthesis.
Uniqueness
2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties. The presence of the trimethylsilyl group further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
110561-51-8 |
|---|---|
分子式 |
C13H21NSi |
分子量 |
219.40 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-ylmethyl(trimethyl)silane |
InChI |
InChI=1S/C13H21NSi/c1-15(2,3)11-14-9-8-12-6-4-5-7-13(12)10-14/h4-7H,8-11H2,1-3H3 |
InChIキー |
AQEBOXHAOZRWMP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CN1CCC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)

![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)





![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
